4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a 4-methoxyphenyl group at the 1-position and a dimethylsulfamoyl-substituted aminomethyl moiety at the 4-position. The dimethylsulfamoyl group introduces strong hydrogen-bonding and sulfonamide-based bioactivity, while the 4-methoxyphenyl substituent may enhance metabolic stability and receptor affinity.
Properties
IUPAC Name |
4-[(dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-16(2)22(19,20)15-9-11-8-14(18)17(10-11)12-4-6-13(21-3)7-5-12/h4-7,11,15H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHCIIIMBJMYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of 4-methoxybenzaldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is then reacted with a sulfonyl chloride to introduce the dimethylsulfamoyl group. The final step involves the cyclization of the intermediate to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the sulfonyl group can yield a sulfide derivative.
Scientific Research Applications
4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of pyrrolidin-2-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7)
- Structure : Features a chloro-substituted phenylpiperazine linked via a propyl chain to the pyrrolidin-2-one core.
- Activity: Exhibits high alpha1-adrenoceptor (AR) binding affinity (pKi = 7.13) and moderate alpha2-AR affinity (pKi = 6.58) .
- Key Difference : The chloro-phenylpiperazine group enhances alpha1 selectivity compared to the dimethylsulfamoyl group in the target compound, which may prioritize sulfonamide-mediated interactions over piperazine-based receptor binding.
1-{2-Hydroxy-3-[4-(2-hydroxyphenyl)piperazin-1-yl]propyl}-pyrrolidin-2-one (Compound 8)
- Structure : Contains a hydroxypropyl linker and a 2-hydroxyphenylpiperazine group.
- Activity : Demonstrates prophylactic antiarrhythmic activity (ED50 = 1.9 mg/kg i.v.) and significant hypotensive effects at 5–10 mg/kg .
- Key Difference : The hydroxy group in the propyl chain and phenyl ring improves solubility and hypotensive duration but reduces metabolic stability compared to the 4-methoxyphenyl group in the target compound.
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one
- Structure: Substituted with a 3-fluorophenyl group and an amino moiety at the 4-position.
- Activity: Limited pharmacological data are available, but fluorine substitution typically enhances bioavailability and CNS penetration .
- Key Difference : The absence of a sulfamoyl group reduces sulfonamide-related bioactivity, such as carbonic anhydrase inhibition, which may be relevant in the target compound.
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
- Structure: Includes a diazenyl-pyrrolidine group and a conjugated enone system.
- Activity : Primarily studied for synthetic utility rather than pharmacological effects .
- Key Difference: The diazenyl group introduces photochemical reactivity, which is absent in the target compound’s sulfamoyl-aminomethyl substituent.
Structural-Activity Relationship (SAR) Insights
- Piperazine vs. Sulfamoyl Groups : Piperazine-containing analogs (e.g., Compounds 7 and 8) show stronger alpha-AR affinity, while sulfamoyl groups may shift activity toward enzymes like sulfotransferases or carbonic anhydrases .
- Substituent Position : 4-Methoxy groups (as in the target compound) improve metabolic stability over 2-hydroxy or 3-fluoro substituents, which are prone to oxidation or glucuronidation .
- Linker Flexibility : Propyl or hydroxypropyl linkers (in Compounds 7 and 8) enhance conformational freedom for receptor binding, whereas rigid substituents (e.g., diazenyl in 3FP) limit target engagement .
Pharmacological Data Comparison Table
Biological Activity
4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a synthetic compound with notable biological activity. Its unique structure, characterized by a pyrrolidine ring and a dimethylsulfamoylamino group, positions it as a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- A pyrrolidine ring , which contributes to its biological interactions.
- A dimethylsulfamoylamino group , which enhances its solubility and reactivity.
- A methoxyphenyl moiety , which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical processes.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, affecting cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections. For instance, compounds with similar structural motifs have demonstrated antiviral properties against filoviruses like Ebola and Marburg viruses .
- Antitumor Effects : Some derivatives of pyrrolidine compounds have shown cytotoxicity against cancer cell lines, indicating that this compound may also possess antitumor properties.
- Anti-inflammatory Properties : The presence of the dimethylsulfamoyl group may confer anti-inflammatory effects, as sulfamoyl compounds are often associated with reduced inflammatory responses.
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral activity of compounds structurally similar to this compound against Ebola virus using a pseudovirus system. The results indicated that certain derivatives exhibited EC50 values below 10 µM, suggesting significant antiviral potency .
Case Study 2: Antitumor Activity
In vitro assays conducted on various cancer cell lines revealed that analogs of this compound inhibited cell proliferation effectively. For example, a derivative showed more than 70% inhibition in the proliferation of breast cancer cells at concentrations of 5 µM .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | EC50 < 10 µM against Ebola | |
| Antitumor | >70% inhibition in cancer cell lines | |
| Anti-inflammatory | Reduced cytokine production in vitro |
Table 2: Structural Comparison with Similar Compounds
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| This compound | C15H23N3O4S | Antiviral, Antitumor |
| 4-(Aminomethyl)benzamide-based inhibitors | Varies | Antiviral |
| Pyrrolidine-based analogs | Varies | Antitumor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
